molecular formula C9H4Cl2N4O4 B11777785 2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid

2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid

Katalognummer: B11777785
Molekulargewicht: 303.06 g/mol
InChI-Schlüssel: ARJUSTCVGBIMGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves nitration and triazole formation reactions. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature and flow conditions to achieve high yields.

Industrial Production Methods

In industrial settings, continuous flow microreactor systems are often employed for the nitration process. These systems offer improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors also minimizes waste and enhances safety by accurately controlling the reaction temperature and residence time.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dichlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 2-(2,4-Dichlorophenyl)-5-amino-2H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a dichlorophenyl group, nitro group, and triazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C9H4Cl2N4O4

Molekulargewicht

303.06 g/mol

IUPAC-Name

2-(2,4-dichlorophenyl)-5-nitrotriazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl2N4O4/c10-4-1-2-6(5(11)3-4)14-12-7(9(16)17)8(13-14)15(18)19/h1-3H,(H,16,17)

InChI-Schlüssel

ARJUSTCVGBIMGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.